2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound that features a morpholine ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 2-methylphenylacetic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(2-carboxyphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide.
Reduction: 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethylamine.
Substitution: 2-(2-nitrophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
The compound has potential applications in the development of pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Research into the medicinal properties of this compound may reveal its potential as an analgesic or anti-inflammatory agent. Its ability to interact with specific receptors in the body could lead to new therapeutic applications.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure may impart desirable properties to the final products, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism by which 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The morpholine ring can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenyl)-N-[2-(piperidin-4-yl)ethyl]acetamide
- 2-(2-methylphenyl)-N-[2-(pyrrolidin-4-yl)ethyl]acetamide
- 2-(2-methylphenyl)-N-[2-(azepan-4-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the morpholine ring. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
Properties
IUPAC Name |
2-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-4-2-3-5-14(13)12-15(18)16-6-7-17-8-10-19-11-9-17/h2-5H,6-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWSOWEKJJPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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